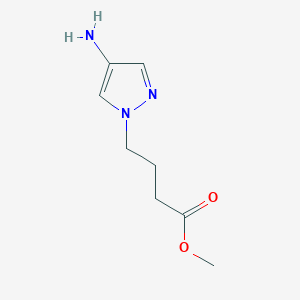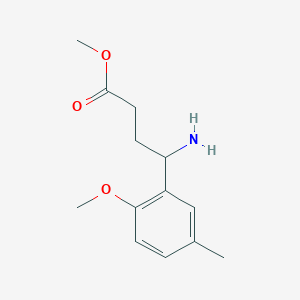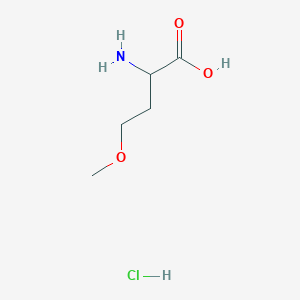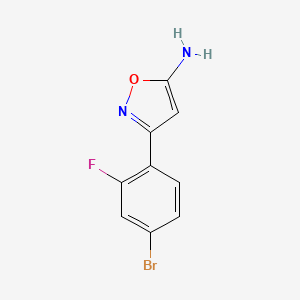
3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a bromo and a fluoro substituent on the phenyl ring, which is attached to the isoxazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . Another method involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions with various dipolarophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Cycloaddition: Reagents such as nitrile oxides and alkynes are used under mild conditions to form isoxazole derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoxazoles, while cycloaddition reactions can produce a range of isoxazole derivatives .
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The presence of the bromo and fluoro substituents can influence its binding affinity and selectivity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluorophenyl)isoxazol-5-amine: Similar structure but lacks the bromo substituent.
3-(3-Fluorophenyl)isoxazol-5-amine: Similar structure with the fluoro substituent in a different position.
4-Bromo-5-(4-fluorophenyl)isoxazole: Similar structure but with different substitution pattern.
Uniqueness
3-(4-Bromo-2-fluorophenyl)isoxazol-5-amine is unique due to the specific positioning of the bromo and fluoro substituents on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H6BrFN2O |
|---|---|
Peso molecular |
257.06 g/mol |
Nombre IUPAC |
3-(4-bromo-2-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6BrFN2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 |
Clave InChI |
COVMBXFHGQKIMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)C2=NOC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


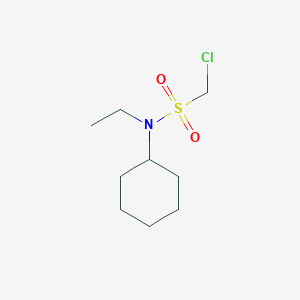

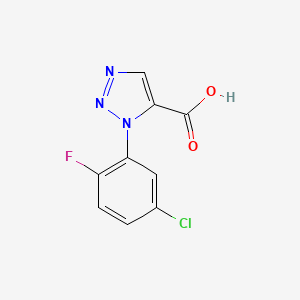
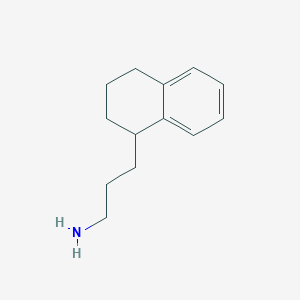
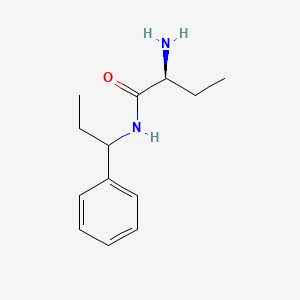
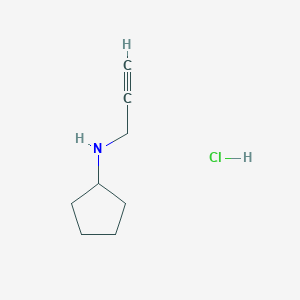
![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)
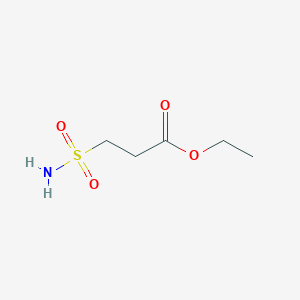
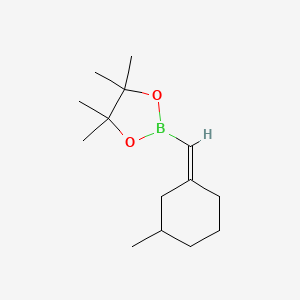

![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)
